3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
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Properties
IUPAC Name |
3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c31-23(26-17-19-9-6-16-33-19)13-12-22-27-28-25-29(15-14-18-7-2-1-3-8-18)24(32)20-10-4-5-11-21(20)30(22)25/h1-11,16H,12-15,17H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSWWMAFRQLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic derivative that exhibits potential biological activities. Its unique structural features, including a triazole and quinazoline moiety, suggest diverse pharmacological properties. This article aims to compile and analyze the biological activity of this compound based on available research findings.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 483.59 g/mol. The compound's structure includes a quinazoline nucleus and a thiophene side chain, which are known for their roles in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O2S |
| Molecular Weight | 483.59 g/mol |
| CAS Number | 1111038-93-7 |
Anticonvulsant Activity
Research has indicated that derivatives of triazole and quinazoline possess anticonvulsant properties. For instance, studies on similar compounds have shown significant activity in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compound's structural analogs have demonstrated effective seizure protection at dosages ranging from 30 to 100 mg/kg in animal models .
Anticancer Potential
The triazoloquinazoline scaffold has been explored for anticancer activity, particularly targeting polo-like kinase 1 (Plk1), which is implicated in various cancers. Compounds with similar structures have been reported to inhibit Plk1 effectively, suggesting that the compound may also exhibit anticancer properties through modulation of this pathway .
Antithrombotic Effects
The compound has been identified as having potential antithrombotic effects by inhibiting clotting factor VIIa. This property is particularly relevant for developing therapeutic agents for thrombus-associated diseases .
Study on Anticonvulsant Activity
In a study evaluating several triazole-containing compounds, one derivative showed an ED50 (effective dose for 50% response) of 23.4 mg/kg in the MES model. This indicates that modifications in the side chains of triazole derivatives can significantly enhance their anticonvulsant efficacy .
Anticancer Research
A recent investigation into novel inhibitors targeting Plk1 revealed that compounds with similar structural motifs to our compound exhibited promising anticancer activity with low cytotoxicity profiles. These findings highlight the potential for further development of this compound as an anticancer agent .
Summary of Findings
Preparation Methods
Quinazolinone Ring Formation
The quinazolinone scaffold is typically constructed via cyclocondensation of anthranilamide derivatives with carbonyl compounds. Adapting methods from US11434243B2, anthranilamide (1) reacts with ethyl glyoxylate in acetonitrile under acidic conditions (e.g., p-toluenesulfonic acid) to yield 2,3-dihydroquinazolin-4(1H)-one (2) . Prolonged reflux (4–6 h) ensures complete conversion, though competing side reactions (e.g., decarboxylation) may necessitate stoichiometric optimization.
Triazole Ring Annulation
Triazole formation follows a [3+2] cycloaddition strategy. Hydrazine treatment of 2 generates a hydrazide intermediate, which undergoes nitrous acid-mediated cyclization to form the triazoloquinazolinone core (3) . Alternatively, US11434243B2 describes using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in acetonitrile to facilitate cyclization at 80°C, achieving >90% purity after recrystallization.
Functionalization with the Propanamide Side Chain
Carboxylic Acid Intermediate Synthesis
A three-carbon linker is introduced via Michael addition or alkylation. Treating 5 with acrylic acid in the presence of triethylamine yields 3-(quinazolinonyl)propanoic acid (6) . Alternatively, US11434243B2’s protocol for analogous compounds uses acetic acid reflux to install the side chain.
Amidation with Thiophen-2-ylmethylamine
Activation of 6 ’s carboxylic acid group is achieved using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with thiophen-2-ylmethylamine in dichloromethane (DCM) at 0–5°C. Quenching with aqueous NaHCO₃ and extraction affords the target propanamide (7) in 75–85% yield.
Purification and Scalability Challenges
Recrystallization Optimization
The final compound’s low solubility in common solvents (e.g., ethanol, ethyl acetate) necessitates acetic acid-mediated recrystallization. As per US11434243B2, dissolving crude 7 in hot acetic acid (120°C) followed by gradual cooling yields high-purity crystals (>98% HPLC).
Chromatography Avoidance
Silica gel chromatography, while effective for small-scale purification, is impractical industrially. The patent emphasizes tin-free syntheses and crystallization-driven purification to eliminate metal residues and reduce costs.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Alkylation + Amidation | 40% | 85% | Moderate |
| Negishi Coupling + Amidation | 94% | 98% | High |
The Negishi coupling route outperforms direct alkylation in both yield and purity, though it requires stringent anhydrous conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing triazoloquinazoline derivatives like this compound, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step routes, starting with the formation of the triazoloquinazoline core via cyclization reactions. Key steps include:
- Precursor selection : Use of substituted quinazolines or hydrazine derivatives (e.g., 2-hydrazinobenzoic acid) for ring closure .
- Condition optimization : Solvent choice (e.g., ethanol, DMF), temperature control (reflux or ice-cooled conditions), and catalysts (triethylamine, NaH) to maximize yield and purity .
- Purification : Chromatography (TLC/HPLC) and recrystallization (e.g., ethanol-DMF mixtures) to isolate the final product .
- Validation : Characterization via / NMR, IR, and mass spectrometry to confirm structural integrity .
Q. How is the purity and stability of this compound assessed under varying experimental conditions?
- Answer :
- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Elemental analysis (C, H, N) ensures stoichiometric consistency .
- Stability : Accelerated stability studies (pH 3–9, 40–60°C) to monitor degradation via LC-MS. Thiophene and amide groups may hydrolyze under acidic/basic conditions, requiring inert storage (N, -20°C) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of triazoloquinazolines?
- Answer : Contradictions (e.g., variable IC values) are addressed via:
- Standardized assays : Use of consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .
- Structural-activity relationships (SAR) : Modifying substituents (e.g., phenethyl vs. thiophen-2-ylmethyl groups) to isolate contributions to activity .
- Mechanistic studies : Competitive binding assays (e.g., fluorescence polarization) to confirm target engagement (e.g., kinase inhibition) .
Q. How can computational methods guide the optimization of this compound’s interaction with biological targets?
- Answer :
- Molecular docking : Using software like AutoDock Vina with protein structures (e.g., PDB: 3LD6 for 14-α-demethylase) to predict binding modes .
- MD simulations : GROMACS/AMBER for stability analysis of ligand-target complexes (e.g., hydrogen bonding with catalytic residues) .
- ADMET prediction : SwissADME to optimize logP (<5), topological polar surface area (<140 Ų) for bioavailability .
Q. What experimental approaches validate the proposed mechanism of action for this compound in cancer models?
- Answer :
- In vitro : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (propidium iodide), and ROS detection (DCFH-DA) .
- Target validation : siRNA knockdown or CRISPR-Cas9 gene editing of suspected targets (e.g., EGFR, PI3K) to confirm pathway dependency .
- In vivo : Xenograft models (e.g., nude mice) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How are synthetic byproducts or degradation products characterized, and what implications do they have for reproducibility?
- Answer :
- Byproduct identification : High-resolution LC-MS/MS (Q-TOF) and - COSY NMR for structural elucidation .
- Degradation pathways : Forced degradation studies (heat, light, oxidation) followed by LC-UV/MS to identify labile groups (e.g., thiophene oxidation) .
- Reproducibility : Detailed reporting of reaction conditions (solvent purity, catalyst lot numbers) in supplementary data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
